

(5-Methylpyrimidin-2-yl)methanamine CAS number and molecular weight

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Compound of Interest

Compound Name: (5-Methylpyrimidin-2-yl)methanamine

Cat. No.: B1316019

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An In-Depth Technical Guide to (5-Methylpyrimidin-2-yl)methanamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **(5-Methylpyrimidin-2-yl)methanamine**, including its chemical properties, potential synthetic routes, and prospective biological activities based on the known pharmacology of related pyrimidine derivatives. This document is intended to serve as a foundational resource for researchers and drug development professionals interested in the exploration and utilization of this compound.

Core Chemical Data

(5-Methylpyrimidin-2-yl)methanamine is a substituted pyrimidine with the following key identifiers and properties.

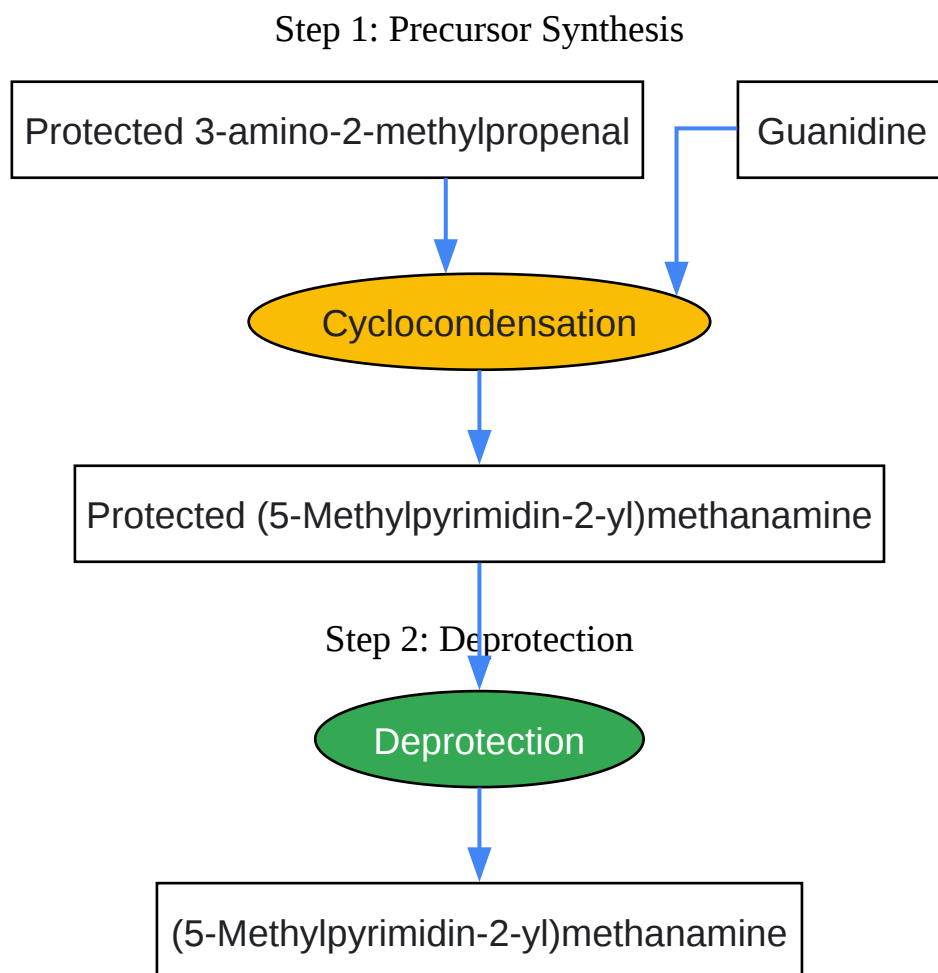
Property	Value
CAS Number	930272-60-9[1]
Molecular Formula	C ₆ H ₉ N ₃ [2]
Molecular Weight	123.16 g/mol [2]
IUPAC Name	(5-methylpyrimidin-2-yl)methanamine

Potential Synthesis and Experimental Protocols

While specific experimental protocols for the synthesis of **(5-Methylpyrimidin-2-yl)methanamine** are not extensively detailed in published literature, general methods for the synthesis of pyrimidine derivatives can be adapted. A plausible synthetic approach involves the cyclocondensation of a 1,3-dicarbonyl compound (or a synthetic equivalent) with guanidine.

Illustrative Synthetic Pathway

A common strategy for the synthesis of substituted pyrimidines involves the reaction of an appropriately substituted β -dicarbonyl compound with guanidine. For **(5-Methylpyrimidin-2-yl)methanamine**, a potential precursor could be a protected aminomethyl derivative of a β -ketoaldehyde.



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Caption: Proposed two-step synthesis of **(5-Methylpyrimidin-2-yl)methanamine**.

General Experimental Protocol for Kinase Inhibition Assay

Given that many pyrimidine derivatives exhibit activity as kinase inhibitors, a common experimental protocol to assess the biological activity of **(5-Methylpyrimidin-2-yl)methanamine** would be a kinase inhibition assay. The following is a generalized luminescence-based assay protocol.[3]

Objective: To determine the in vitro inhibitory activity of **(5-Methylpyrimidin-2-yl)methanamine** against a specific kinase (e.g., JAK2).

Materials:

- **(5-Methylpyrimidin-2-yl)methanamine**
- Kinase enzyme (e.g., recombinant human JAK2)
- Kinase substrate (e.g., a specific peptide)
- ATP
- Kinase assay buffer
- Luminescence-based ATP detection reagent
- 384-well plates
- Plate reader with luminescence detection capabilities

Procedure:

- **Compound Preparation:** Prepare a stock solution of **(5-Methylpyrimidin-2-yl)methanamine** in DMSO. Perform serial dilutions to obtain a range of concentrations for IC₅₀ determination.
- **Assay Plate Preparation:** Add the diluted compound solutions to the wells of a 384-well plate. Include controls with DMSO only (no inhibition) and a known inhibitor (positive control).
- **Kinase Reaction:** Prepare a kinase reaction mixture containing the kinase, substrate, and assay buffer. Add this mixture to the wells to initiate the reaction.
- **Incubation:** Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes) to allow the enzymatic reaction to proceed.
- **Signal Detection:** Stop the reaction and measure the remaining ATP by adding the luminescence-based detection reagent.
- **Data Analysis:** Measure the luminescence signal using a plate reader. The signal is inversely proportional to kinase activity. Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.



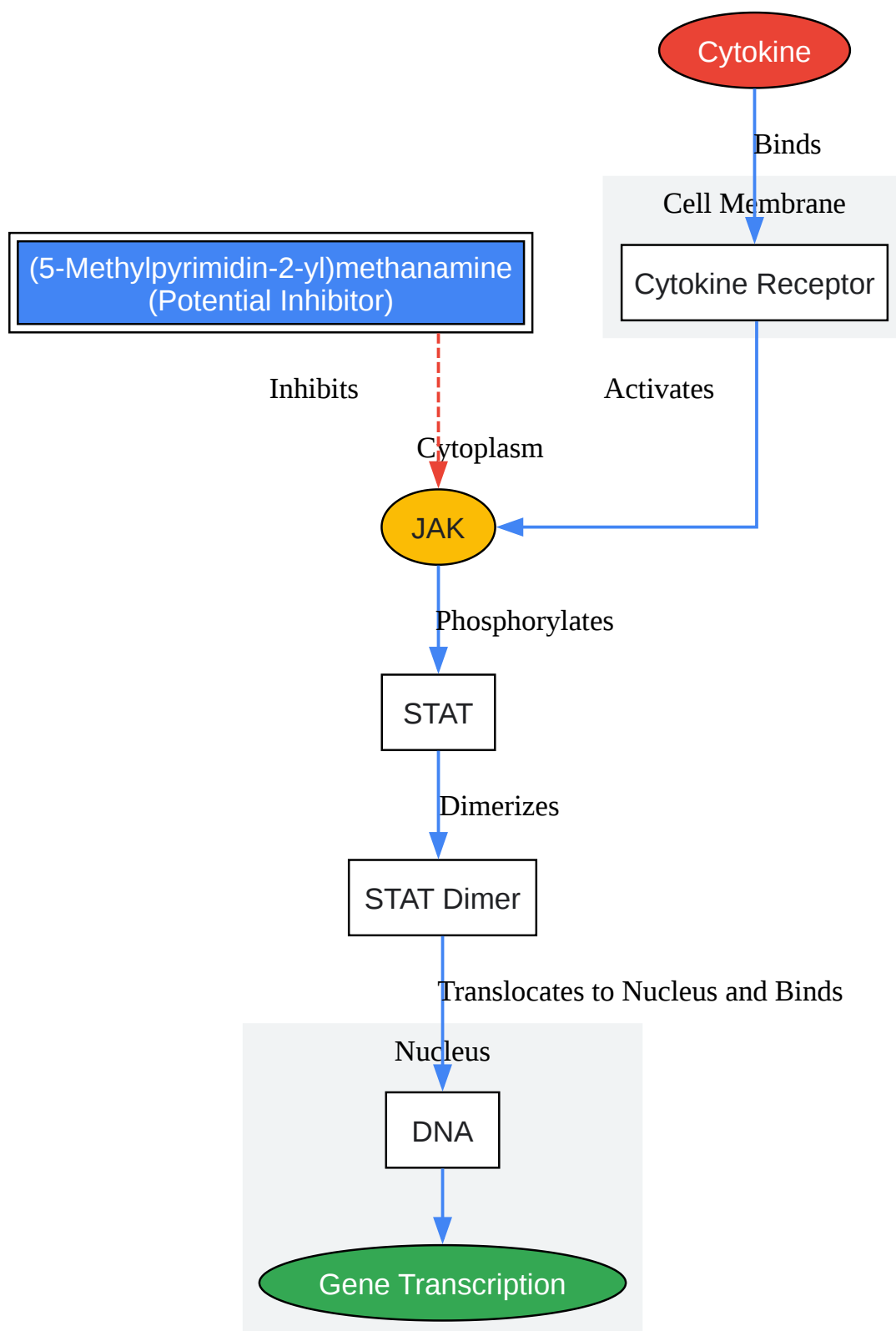
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Caption: Experimental workflow for a luminescence-based kinase inhibition assay.

Potential Signaling Pathway Involvement: JAK-STAT Pathway

Derivatives of 5-methyl-pyrimidine have been identified as potent and selective inhibitors of Janus kinases (JAKs), particularly JAK2. The JAK-STAT signaling pathway is a critical regulator of cellular processes such as proliferation, differentiation, and apoptosis. Aberrant activation of this pathway is implicated in various diseases, including myeloproliferative neoplasms and inflammatory conditions.^{[4][5]}

The pyrimidine core can act as a hinge-binding motif in the ATP-binding pocket of kinases, leading to inhibition of their catalytic activity. Therefore, it is plausible that **(5-Methylpyrimidin-2-yl)methanamine** could be investigated as a potential inhibitor of the JAK-STAT pathway.



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Caption: Potential inhibition of the JAK-STAT signaling pathway.

Conclusion

(5-Methylpyrimidin-2-yl)methanamine represents a chemical entity with potential for further investigation, particularly in the context of kinase inhibition. While direct experimental data for this specific compound is limited, the extensive research on related pyrimidine derivatives provides a strong rationale for its exploration as a modulator of cellular signaling pathways, such as the JAK-STAT pathway. The synthetic and experimental protocols outlined in this guide offer a starting point for researchers to synthesize and evaluate the biological activity of this promising compound.

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